2-prop-2-ynylsulfanyl-1H-quinazolin-4-one
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Overview
Description
2-prop-2-ynylsulfanyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-ynylsulfanyl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Prop-2-ynylsulfanyl Group: The prop-2-ynylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with a suitable prop-2-ynylsulfanylating agent, such as prop-2-ynylthiol, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-prop-2-ynylsulfanyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-ynylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbon-carbon triple bond in the prop-2-ynyl group can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the quinazolinone core can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-prop-2-ynylsulfanyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The prop-2-ynylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to inhibition of their activity. This compound can also interact with other molecular pathways, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-prop-2-ynylsulfanyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-sulfanylquinazolin-4-one: Lacks the prop-2-ynyl group, which may result in different biological activities.
2-alkylsulfanylquinazolin-4-one: Contains an alkyl group instead of the prop-2-ynyl group, leading to variations in chemical reactivity and biological effects.
2-arylsulfanylquinazolin-4-one: Contains an aryl group, which can significantly alter its properties compared to the prop-2-ynyl derivative.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-prop-2-ynylsulfanyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h1,3-6H,7H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUINVIEJTVTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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